molecular formula C9H13ClN2O2 B3008256 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 2319754-84-0

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B3008256
CAS No.: 2319754-84-0
M. Wt: 216.67
InChI Key: LHGDSUOUSFUZRC-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride
  • 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has unique structural features that may confer distinct biological activities and chemical reactivity. Its specific substitution pattern on the benzimidazole ring can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h6H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGDSUOUSFUZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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